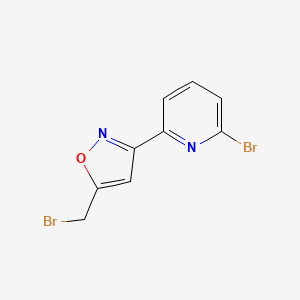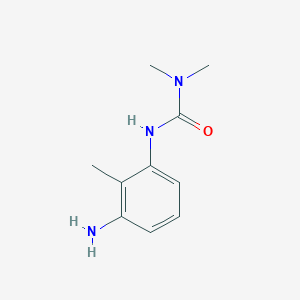
1-(3-氨基-2-甲基苯基)-3,3-二甲基脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Amino-2-methylphenyl)-3,3-dimethylurea is an organic compound that belongs to the class of ureas It features a urea moiety substituted with a 3-amino-2-methylphenyl group and two methyl groups
科学研究应用
1-(3-Amino-2-methylphenyl)-3,3-dimethylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various therapeutic applications.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-2-methylphenyl)-3,3-dimethylurea can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-2-methylphenyl isocyanate with dimethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of 1-(3-Amino-2-methylphenyl)-3,3-dimethylurea may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
化学反应分析
Types of Reactions
1-(3-Amino-2-methylphenyl)-3,3-dimethylurea undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the urea moiety under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, primary and secondary amines, and substituted ureas.
作用机制
The mechanism of action of 1-(3-Amino-2-methylphenyl)-3,3-dimethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets are still under investigation.
相似化合物的比较
Similar Compounds
1-(3-Amino-2-methylphenyl)-3-methylurea: Similar structure but with one less methyl group.
1-(3-Amino-2-methylphenyl)-3,3-diethylurea: Similar structure but with ethyl groups instead of methyl groups.
1-(3-Amino-2-methylphenyl)-3,3-dimethylthiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.
Uniqueness
1-(3-Amino-2-methylphenyl)-3,3-dimethylurea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a dimethylurea moiety makes it a versatile compound for various applications.
属性
IUPAC Name |
3-(3-amino-2-methylphenyl)-1,1-dimethylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-8(11)5-4-6-9(7)12-10(14)13(2)3/h4-6H,11H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJXCOHAFXSNDH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)N(C)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
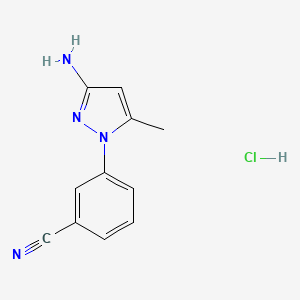
![N-(2-aminocyclohexyl)bicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B1380108.png)
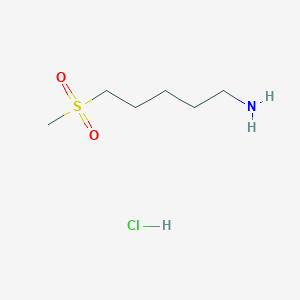
![[1-(cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B1380114.png)
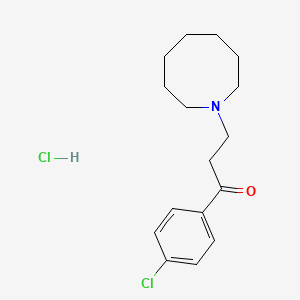
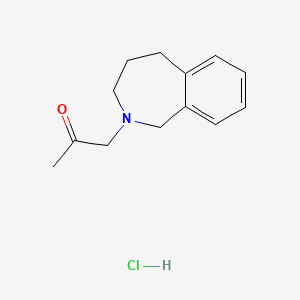
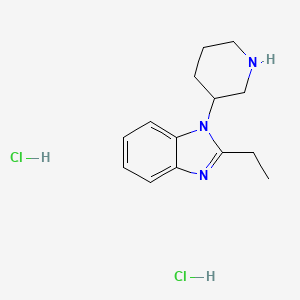
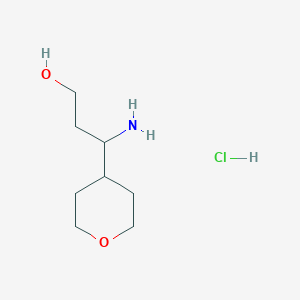
![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanol hydrochloride](/img/structure/B1380120.png)

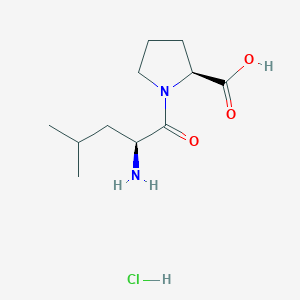
![4-chloro-2-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B1380125.png)
![4-[5-(bromomethyl)-3-isoxazolyl]Benzoic acid](/img/structure/B1380126.png)
